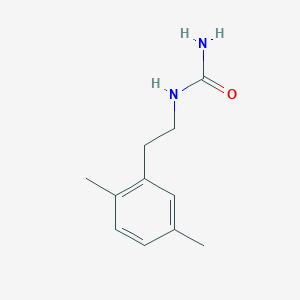
2,5-Dimethylphenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 194.26 g/mol. This compound is also known as 1-(2,5-dimethylphenyl) -2-phenylethane-1,2-dione and has the chemical formula C14H15NO2.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylphenethylurea is not fully understood. However, it is believed to act through the inhibition of inflammatory mediators and the activation of antioxidant pathways. It has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various systems in the body. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. These effects make it a promising compound for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,5-Dimethylphenethylurea in lab experiments is its high purity and relatively simple synthesis method. It is also a versatile compound that can be used in various applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,5-Dimethylphenethylurea in scientific research. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. It can also be used as a building block for the synthesis of other compounds with potential biological activities. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential applications in various fields. Its high purity and relatively simple synthesis method make it a versatile compound that can be used in various applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2,5-Dimethylphenethylurea involves the reaction between 2,5-dimethylphenethylamine and ethyl isocyanate. The reaction is carried out in anhydrous conditions and the product is purified by recrystallization. This method yields a high purity product and is relatively simple compared to other methods.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylphenethylurea has been used in various scientific research applications due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. In addition, it has been used as a building block for the synthesis of other compounds with potential biological activities.
Eigenschaften
CAS-Nummer |
17291-89-3 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-3-4-9(2)10(7-8)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) |
InChI-Schlüssel |
IGDQWXCMSOONEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



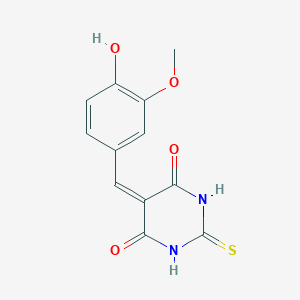

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
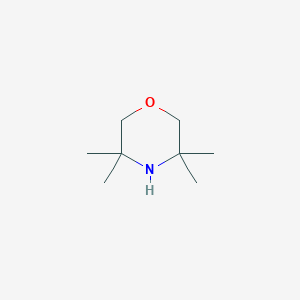

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

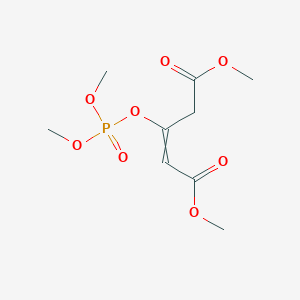
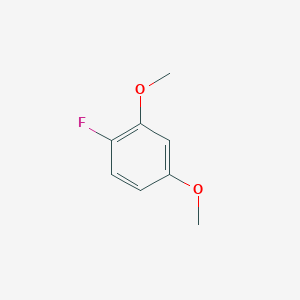
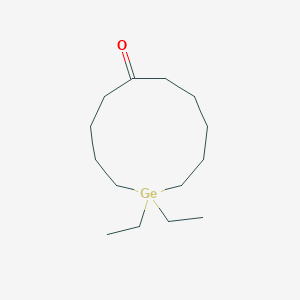



![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)